1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene
Overview
Description
1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 2,3-difluoro-6-(difluoromethoxy)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex aromatic compounds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or DMF.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene finds applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1-Bromo-2,6-difluorobenzene: Similar structure but lacks the difluoromethoxy group, leading to different reactivity and applications.
1-Bromo-3-(difluoromethoxy)benzene: Similar but with different fluorine substitution pattern, affecting its chemical behavior and uses.
2-Bromo-1-(difluoromethoxy)-3,4-difluorobenzene: Another closely related compound with variations in fluorine substitution.
Uniqueness: 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is unique due to the specific arrangement of bromine, fluorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-4(13-7(11)12)2-1-3(9)6(5)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLATYXOXMAMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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